molecular formula C7H15NO2 B1505275 (3-((Dimethylamino)methyl)oxetan-3-YL)methanol CAS No. 42987-38-2

(3-((Dimethylamino)methyl)oxetan-3-YL)methanol

Cat. No. B1505275
CAS RN: 42987-38-2
M. Wt: 145.2 g/mol
InChI Key: RVCOTGICKJVIOX-UHFFFAOYSA-N
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Description

“(3-((Dimethylamino)methyl)oxetan-3-YL)methanol” is a chemical compound with the CAS Number 42987-38-2 and 165454-18-2 . It has a molecular weight of 145.2 and 131.17 respectively. The IUPAC name for this compound is {3- [ (dimethylamino)methyl]-3-oxetanyl}methanol and (3- (dimethylamino)oxetan-3-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2/c1-8(2)3-7(4-9)5-10-6-7/h9H,3-6H2,1-2H3 and 1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder and can exist in solid, semi-solid, or liquid form . It has a melting point of 62-64 degrees Celsius . The compound should be stored in a dry place at a temperature of 2-8 degrees Celsius .

Scientific Research Applications

Synthesis of New Oxetane Derivatives

Oxetanes, including “(3-((Dimethylamino)methyl)oxetan-3-YL)methanol”, have been studied for their potential in the synthesis of new oxetane derivatives . These applications have driven numerous studies into the synthesis of new oxetane derivatives .

Medicinal Chemistry

Oxetanes have been studied for their potential applications in medicinal chemistry . The unique structure of oxetanes, including “(3-((Dimethylamino)methyl)oxetan-3-YL)methanol”, allows for a variety of chemical reactions, making them useful in the development of new pharmaceuticals .

Material Science

The unique properties of oxetanes make them potentially useful in material science. While specific applications for “(3-((Dimethylamino)methyl)oxetan-3-YL)methanol” are not mentioned, oxetanes in general have been studied for their potential uses in this field .

Chemical Synthesis

Oxetanes, including “(3-((Dimethylamino)methyl)oxetan-3-YL)methanol”, have been studied for their potential uses in chemical synthesis . Their unique structure allows for a variety of chemical reactions, making them potentially useful in this field .

Chromatography

While specific applications for “(3-((Dimethylamino)methyl)oxetan-3-YL)methanol” are not mentioned, oxetanes in general have been studied for their potential uses in chromatography . Their unique structure could potentially be useful in this field .

Analytical Research

Oxetanes, including “(3-((Dimethylamino)methyl)oxetan-3-YL)methanol”, could potentially be used in analytical research . Their unique structure and reactivity could make them useful in a variety of analytical techniques .

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[3-[(dimethylamino)methyl]oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8(2)3-7(4-9)5-10-6-7/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCOTGICKJVIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702997
Record name {3-[(Dimethylamino)methyl]oxetan-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Dimethylamino)methyl)oxetan-3-YL)methanol

CAS RN

42987-38-2
Record name {3-[(Dimethylamino)methyl]oxetan-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-((dimethylamino)methyl)oxetan-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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